molecular formula C16H10ClFN2O2 B11391639 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide

Cat. No.: B11391639
M. Wt: 316.71 g/mol
InChI Key: BJCSMQPYOYCSAQ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 4-fluorobenzamide moiety. The molecular formula is C₁₆H₁₁ClFN₂O₂, with a calculated molecular weight of ~317.5 g/mol. The oxazole ring provides a rigid aromatic scaffold, while the 4-fluorobenzamide group introduces electronegative and hydrogen-bonding capabilities. The 4-chlorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions. This compound’s structural features make it a candidate for pharmaceutical and materials science research, though specific applications require further study.

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H10ClFN2O2/c17-12-5-1-10(2-6-12)14-9-15(22-20-14)19-16(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,21)

InChI Key

BJCSMQPYOYCSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Synthesis of 3-(4-Chlorophenyl)-5-amino-1,2-oxazole :

    • A mixture of 4-chlorophenylacetonitrile and hydroxylamine hydrochloride undergoes cyclization in ethanol at 80°C for 6 hours, yielding the 5-aminooxazole intermediate.

    • Yield : 72–78%.

  • Amidation with 4-Fluorobenzoyl Chloride :

    • The aminooxazole intermediate is reacted with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Conditions : 0°C to room temperature, 12 hours.

    • Yield : 85–90%.

Optimization Insights:

  • Solvent Choice : DCM outperforms THF due to better solubility of intermediates.

  • Base Selection : TEA minimizes side reactions compared to stronger bases like NaOH.

One-Pot Tandem Synthesis

A streamlined one-pot approach combines oxazole formation and amidation, reducing purification steps. This method uses 4-chlorophenylglyoxal and urea derivatives in the presence of a Lewis acid catalyst.

Procedure:

  • Reaction Setup :

    • 4-Chlorophenylglyoxal (1.2 equiv), urea (1.0 equiv), and 4-fluorobenzoic acid (1.1 equiv) are mixed in acetonitrile.

    • ZnCl₂ (0.1 equiv) is added as a catalyst.

  • Cyclization and Amidation :

    • The mixture is heated at 90°C for 8 hours, facilitating simultaneous oxazole ring formation and amide coupling.

    • Yield : 68–75%.

Advantages:

  • Efficiency : Eliminates intermediate isolation.

  • Catalyst Role : ZnCl₂ enhances electrophilicity of the carbonyl group, accelerating cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent-pending method achieves full conversion in 30 minutes using a closed-vessel system.

Protocol:

  • Reactants :

    • 3-(4-Chlorophenyl)-5-amino-1,2-oxazole (1.0 equiv).

    • 4-Fluorobenzoyl chloride (1.05 equiv).

  • Conditions :

    • Solvent: DMF (2 mL/mmol).

    • Microwave: 150°C, 300 W, 30 minutes.

    • Yield : 92%.

Performance Data:

ParameterConventional MethodMicrowave Method
Time12 hours30 minutes
Yield85%92%
Purity95%98%

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques enable scalable synthesis, particularly for pharmaceutical applications. A resin-bound strategy uses Wang resin functionalized with the oxazole precursor.

Steps:

  • Resin Functionalization :

    • Wang resin is treated with 3-(4-chlorophenyl)-5-amino-1,2-oxazole using DIC/HOBt coupling.

  • Amide Coupling :

    • 4-Fluorobenzoic acid is activated with HATU and reacted with the resin-bound intermediate.

    • Cleavage : TFA/DCM (1:1) liberates the final product.

    • Yield : 80–84%.

Enzymatic Amidation for Green Chemistry

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction under mild conditions.

Process:

  • Reaction Mixture :

    • 3-(4-Chlorophenyl)-5-amino-1,2-oxazole (1.0 equiv).

    • 4-Fluorobenzoic acid (1.2 equiv).

    • CAL-B (10 wt%) in tert-butanol.

  • Conditions :

    • 40°C, 24 hours, molecular sieves to absorb water.

    • Yield : 76%.

Sustainability Metrics:

  • E-Factor : 2.1 (vs. 8.5 for chemical methods).

  • PMI (Process Mass Intensity) : 3.8.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Cyclocondensation85–9012 hours95Moderate
One-Pot Tandem68–758 hours90High
Microwave-Assisted9230 minutes98High
Solid-Phase80–8424 hours97Very High
Enzymatic Amidation7624 hours94Moderate

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer properties of compounds containing oxazole rings. For instance, a series of oxazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5bLN229 (Glioblastoma)15Induction of apoptosis
5dA549 (Lung Cancer)12DNA damage and cell cycle arrest
5mMCF-7 (Breast Cancer)10Inhibition of proliferation

Antidiabetic Properties

In addition to anticancer activity, N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide has been investigated for its potential antidiabetic effects. Research involving genetically modified models has shown that certain oxazole derivatives can significantly lower glucose levels, suggesting their utility in managing diabetes .

Table 2: Antidiabetic Activity in Drosophila Models

CompoundGlucose Level Reduction (%)Model Used
5d40Drosophila melanogaster
5f35Genetically modified model

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives are also noteworthy. Compounds similar to this compound have been tested against various microbial strains. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities .

Table 3: Antimicrobial Efficacy of Oxazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
9aMycobacterium smegmatis6.25 µg/ml
9cCandida albicans12.5 µg/ml

Case Study 1: Anticancer Activity

A study published in PMC focused on synthesizing new oxadiazole derivatives and evaluating their anticancer potential against glioblastoma cells. The study found that specific compounds led to significant apoptosis through DNA damage mechanisms .

Case Study 2: Antidiabetic Effects

Another investigation utilized Drosophila models to assess the antidiabetic properties of synthesized oxazole compounds. The results indicated that certain derivatives effectively reduced glucose levels, demonstrating potential for further development as antidiabetic agents .

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Table 1: Structural Comparison of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents
This compound C₁₆H₁₁ClFN₂O₂ 317.5 Oxazole 4-Chlorophenyl, 4-Fluorobenzamide
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide C₁₇H₁₃ClN₂O₂ 312.7 Oxazole 4-Chlorophenyl, 2-Methylbenzamide
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C₂₀H₂₁ClN₄OS 400.92 Triazole 2-Chlorophenyl, Sulfanyl, Butylphenyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 326.72 Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl
Key Observations:

Heterocyclic Core :

  • The target compound and its oxazole analog share the same 1,2-oxazole ring, which is less polar than triazole or pyrazole due to fewer nitrogen atoms. In contrast, the triazole in offers additional hydrogen-bonding sites, while the pyrazole in provides a five-membered ring with two adjacent nitrogen atoms, enhancing resonance stabilization.

Substituent Effects: 4-Fluorobenzamide vs. 2-Methylbenzamide: The target compound’s 4-fluorobenzamide group introduces an electron-withdrawing fluorine atom, which may enhance dipole interactions and hydrogen-bond acceptor capacity. In contrast, the 2-methylbenzamide substituent in increases steric bulk and lipophilicity but lacks strong electronic effects. Sulfanyl and Trifluoromethyl Groups: The sulfanyl (-S-) group in and can participate in disulfide bonding or act as a hydrogen-bond acceptor.

Aromatic Substitutions :

  • The 4-chlorophenyl group in the target compound and favors para-directed interactions, while the 2-chlorophenyl in introduces ortho steric hindrance. The 3-chlorophenylsulfanyl group in combines halogen and sulfur-based reactivity.

Implications of Structural Differences

The triazole in could further enhance solubility due to its polar nitrogen atoms.

Lipophilicity and Bioavailability :

  • The butylphenyl group in significantly increases hydrophobicity, likely reducing aqueous solubility but improving membrane permeability. The trifluoromethyl group in balances lipophilicity and electronic effects, a common strategy in drug design.

Methodological Considerations for Structural Analysis

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving hydrogen-bonding patterns and molecular conformations. For instance, graph set analysis could elucidate how substituents like 4-fluorobenzamide influence supramolecular interactions compared to methyl or sulfanyl groups.

Biological Activity

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C17H14ClFN2O
  • Molecular Weight : 316.76 g/mol
  • CAS Number : 338777-04-1

The oxazole ring and the chlorophenyl group contribute to its biological properties, making it a candidate for various pharmacological applications.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival:

  • Inhibition of RET Kinase :
    • Studies have shown that compounds similar to this compound exhibit significant inhibition of RET kinase activity. This is crucial for treating cancers driven by mutations in the RET gene, such as medullary thyroid carcinoma and certain types of lung cancer .
  • Impact on Dihydrofolate Reductase (DHFR) :
    • The compound has been linked to mechanisms that lower cellular levels of NADP and NADPH, destabilizing DHFR. This pathway is essential for DNA synthesis and cell proliferation, suggesting that this compound may serve as a novel approach to inhibit tumor growth .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyBiological ActivityMethodologyResults
RET Kinase InhibitionELISA-based assayModerate to high potency observed
Inhibition of DHFRCellular assaysReduced NADPH levels leading to destabilization of DHFR
Antitumor EffectsIn vivo studiesProlonged survival in treated cohorts

Case Study 1: RET Kinase Inhibition

A series of derivatives based on benzamide structures were synthesized and tested for their ability to inhibit RET kinase. Compound I-8 demonstrated strong inhibition at both molecular and cellular levels, leading to decreased cell proliferation driven by RET mutations. This positions this compound as a promising lead compound for further development in cancer therapy .

Case Study 2: Clinical Implications

In clinical settings, compounds with similar structures have shown antitumor effects in patients with advanced cancers. Notably, patients receiving treatment with benzamide derivatives exhibited significant tumor reduction and extended survival rates, underscoring the therapeutic potential of these compounds .

Q & A

Q. What are the recommended methods for synthesizing N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide?

The synthesis typically involves condensation reactions between substituted oxazole precursors and benzamide derivatives. For example:

  • Oxazole ring formation : Cyclization of 3-(4-chlorophenyl)-5-amine oxazole intermediates with activated carboxylic acids (e.g., 4-fluorobenzoyl chloride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structure be validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. ORTEP-3 can visualize hydrogen-bonding networks and packing motifs .
  • Spectroscopic analysis :
    • NMR : Compare 1^1H and 13^13C chemical shifts with computational predictions (e.g., DFT calculations).
    • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, C-F stretch at ~1220 cm1^{-1}) .

Q. What are the known biological targets or pathways associated with this compound?

Similar oxazole-benzamide derivatives target enzymes like acyl carrier protein synthase (acps-pptase), disrupting bacterial fatty acid biosynthesis. Biochemical assays (e.g., enzyme inhibition kinetics using spectrophotometry) can quantify IC50_{50} values .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict receptor interactions for this compound?

  • Software : Use AutoDock4 with flexible side-chain sampling for receptor binding sites. Prepare ligand files with Open Babel (Gasteiger charges) and receptor PDBs with AutoDockTools.
  • Validation : Cross-dock against known crystal structures (e.g., bacterial pptase enzymes) and compare binding poses with experimental IC50_{50} data. Adjust grid parameters to include key residues (e.g., catalytic Ser/His/Asp triads) .

Q. How do substituent modifications (e.g., Cl → CF3_33​) affect the compound’s pharmacological profile?

  • Structure-Activity Relationship (SAR) : Synthesize analogs via nucleophilic substitution (e.g., replacing 4-Cl with CF3_3 using Ullmann coupling). Test solubility (HPLC logP) and potency (microbroth dilution assays against Gram-positive pathogens).
  • Thermodynamic analysis : Compare binding free energies (ΔG) via isothermal titration calorimetry (ITC) to assess entropy-enthalpy trade-offs .

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement. Validate with Rint_{int} < 5% and Flack parameter analysis.
  • Disorder : Apply PART/SUMP restraints for flexible substituents (e.g., fluorophenyl rings). WinGX can streamline data integration and error correction .

Q. How do intermolecular hydrogen bonds influence the compound’s stability and solubility?

  • Graph set analysis : Use Mercury (CCDC) to classify H-bond motifs (e.g., R22(8)R_2^2(8) rings). Correlate with solubility profiles (e.g., aqueous solubility <10 µg/mL for strong π-π stacking).
  • Co-crystallization : Screen with coformers (e.g., succinic acid) to enhance bioavailability via salt formation .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement), ORTEP-3 (visualization) .
  • Docking : AutoDock4 (flexible receptor modeling) .

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